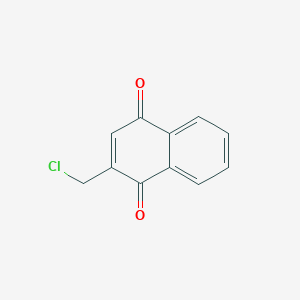

2-Chloromethyl-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWNDBUOCWAJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195642 | |

| Record name | 2-Chloromethyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43027-41-4 | |

| Record name | 2-Chloromethyl-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043027414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloromethyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Chloromethyl 1,4 Naphthoquinone

Strategies for the Synthesis of 2-Chloromethyl-1,4-naphthoquinone and its Direct Analogs

The synthetic approaches to halogenated 1,4-naphthoquinones are foundational for developing more complex derivatives. These methods often involve direct halogenation or the conversion of other functional groups.

While 2-chloromethyl-4(3H)-quinazolinones are recognized as valuable intermediates in various syntheses, specific and detailed conventional synthetic routes for this compound itself are not extensively documented in the available research literature. mdpi.com The synthesis of the related compound, 2-chloro-1,4-naphthoquinone (B24044), can be achieved by treating Lawsone (2-hydroxy-1,4-naphthoquinone) with thionyl chloride at elevated temperatures, resulting in an 85% yield. chemicalbook.com This suggests a potential, though not explicitly documented, pathway where a corresponding 2-hydroxymethyl-1,4-naphthoquinone precursor could be similarly chlorinated.

Similar to its mono-substituted counterpart, specific methods for the preparation of 2,3-bis-chloromethyl-1,4-naphthoquinone are not readily found in the surveyed literature. However, the synthesis of related and structurally important di-halogenated derivatives, particularly 2,3-dichloro-1,4-naphthoquinone, is well-established. This compound is a critical precursor for a vast array of derivatives due to the reactivity of its chlorine atoms in nucleophilic substitution reactions. nih.govgoogle.com

The synthesis of 2,3-dichloro-1,4-naphthoquinone is often a challenge as laboratory methods can result in a mixture of mono- and di-chlorinated products. google.com Industrially feasible processes have been developed to produce this key intermediate, which is then used to create compounds like Atovaquone. google.com

Furthermore, other related disubstituted derivatives have been synthesized. For instance, bioreducible 2,3-disubstituted-1,4-naphthoquinones, where the substituents are varied leaving groups like methyl sulfonate or methyl carbamate, have been prepared to explore their potential as alkylating agents. nih.gov

Advanced Derivatization Approaches for this compound Scaffolds

The 1,4-naphthoquinone (B94277) core is highly amenable to derivatization, primarily through reactions that leverage its electrophilic character. These modifications are crucial for tuning the molecule's biological and chemical properties.

Nucleophilic substitution is a cornerstone strategy for functionalizing the 1,4-naphthoquinone ring, especially when starting with halogenated precursors like 2,3-dichloro-1,4-naphthoquinone. This approach allows for the introduction of a wide range of nucleophiles, including those containing nitrogen, oxygen, and sulfur, at the C2 and C3 positions. nih.gov The planar structure and electrophilic nature of quinones facilitate these transformations, which can modulate their redox properties and biological activity. nih.govnih.gov

The introduction of nitrogen-containing functional groups onto the 1,4-naphthoquinone scaffold is a widely used strategy to generate novel compounds. One of the most common methods is the nucleophilic substitution of a halogen atom on the quinone ring with an amine.

For example, 2,3-dichloro-1,4-naphthoquinone readily reacts with various amines. The reaction with N,N-dimethylethylenediamine in benzene (B151609) yields 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone with high efficiency (93% yield). nih.gov Similarly, reactions with other amines, piperazines, and morpholines can be used to create new amino-naphthoquinone derivatives. nih.gov

Another significant amination route is the Mannich reaction, which is particularly effective with 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone). This multicomponent reaction involves an aldehyde and a primary or secondary amine to form 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives, also known as Lawsone Mannich bases. nih.govnih.gov These reactions are valuable for creating C-C bonds with nitrogen-containing moieties. nih.gov A variety of these derivatives have been successfully synthesized and evaluated for biological activities. nih.gov

Table 1: Examples of Amination and Arylamination Reactions on 1,4-Naphthoquinone Scaffolds

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | N,N-Dimethylethylenediamine, Benzene | 3-Chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone | 93% | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | n-Butylamine, Formaldehyde | 3-((Butylamino)methyl)-2-hydroxy-1,4-naphthoquinone | - | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Various amines and aldehydes | 3-Substituted-2-hydroxy-1,4-naphthoquinone derivatives | - | nih.gov |

| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | Amines, Piperazines, or Morpholines | Regioisomeric amino-naphthoquinone derivatives | - | nih.gov |

The incorporation of sulfur-containing groups into the 1,4-naphthoquinone structure is another key derivatization strategy, leading to thioether and other sulfur-linked analogues. These reactions often proceed via nucleophilic attack of a thiol on the electrophilic quinone ring.

A notable method involves the oxidative C–S bond formation with aryl and alkyl thiols. In a one-pot synthesis catalyzed by a commercial laccase, 1,4-naphthoquinone can react with thiols to afford 1,4-naphthoquinone-2,3-bis-sulfides. researchgate.net This biocatalytic approach operates under mild conditions and is considered a green chemistry method. researchgate.net

Another important pathway is the thia-Michael 1,4-addition. For example, N-acetyl-L-cysteine can be added to various 1,4-naphthoquinone derivatives. nih.gov However, the success of this reaction is highly dependent on the substitution pattern of the starting quinone. While derivatives like menadione (B1676200) and juglone (B1673114) react, Lawsone (2-hydroxy-1,4-naphthoquinone) does not, likely due to its tautomeric keto form which reduces its reactivity. nih.gov

Table 2: Examples of Thiolation and Thioetherification Reactions on 1,4-Naphthoquinone Scaffolds

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone | Aryl and Alkyl Thiols, Laccase | 1,4-Naphthoquinone-2,3-bis-sulfides | Oxidative C-S bond formation | researchgate.net |

| Menadione, Juglone, Plumbagin (B1678898) | N-acetyl-L-cysteine | Thioether adducts | Thia-Michael 1,4-addition | nih.gov |

| Lawsone | N-acetyl-L-cysteine | No reaction | Thia-Michael 1,4-addition | nih.gov |

Nucleophilic Substitution Reactions in 1,4-Naphthoquinone Chemistry

Alkoxylation and Aryloxylation Reactions

The chlorine atom in this compound is a reactive site amenable to nucleophilic substitution, allowing for the introduction of alkoxy and aryloxy moieties. These reactions are fundamental in diversifying the core structure and modulating its physicochemical properties.

Alkoxylation reactions of 2,3-dichloro-1,4-naphthoquinone have been studied to create chemotherapeutic agents. unt.edu The synthesis of 2-alkoxy-1,4-naphthoquinone derivatives has been pursued to develop novel antiplatelet, anti-inflammatory, and antiallergic agents. nih.govresearchgate.net Some of these compounds, particularly 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone, have shown potent inhibitory effects on neutrophil superoxide (B77818) anion formation. nih.gov The inhibitory effect on platelet aggregation tends to increase with the length of the 2-alkoxy chain. researchgate.net

Similarly, aryloxylation can be achieved. A one-pot nucleophilic substitution reaction between 2-bromo-1,4-naphthoquinone and various phenolates, facilitated by bases like cesium carbonate, has been developed to synthesize a library of 2-aryloxy-1,4-naphthoquinone derivatives. nih.govresearchgate.net This method offers a straightforward route to a diverse set of compounds with potential biological activities. nih.govresearchgate.net

Cycloaddition and Condensation Reactions for Scaffold Diversification

Cycloaddition and condensation reactions provide powerful tools for constructing complex molecular architectures from the this compound scaffold. These reactions enable the formation of new ring systems and the introduction of diverse functional groups.

Cycloaddition Reactions:

1,4-naphthoquinone and its derivatives are effective dienophiles in Diels-Alder reactions, leading to the formation of polycyclic systems. mdpi.com The regiochemistry of these [4+2] cycloaddition reactions can be influenced by substituents on the naphthoquinone ring. researchgate.net For instance, the hetero-Diels-Alder reaction of 1,4-naphthoquinones with 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinones yields thiopyrano[2,3-d]thiazoles. mdpi.com Photochemical [2+2] cycloadditions of 1,4-naphthoquinone with alkenes and alkynes have been investigated to produce cyclobutane (B1203170) and spiro-oxetane adducts. mdpi.comjcu.edu.au These reactions can be sensitized with acetone (B3395972) and have shown improved efficiency under continuous-flow conditions compared to batch processes. mdpi.comjcu.edu.au

Condensation Reactions:

Condensation reactions offer another avenue for scaffold diversification. For example, the Knoevenagel condensation of 4-thioxo-2-thiazolidinone with appropriate aldehydes or ketones is a key step in the synthesis of heterodienes used in subsequent cycloaddition reactions with 1,4-naphthoquinones. mdpi.com

Conjugation Chemistry for Hybrid Molecule Design

The conjugation of this compound with other molecular entities is a strategic approach to create hybrid molecules with potentially enhanced or novel properties. This section focuses on the conjugation with alkylating moieties and metal-organic frameworks.

Alkylating Moiety Conjugation

The inherent reactivity of the chloromethyl group makes it an ideal handle for introducing various alkylating moieties. This strategy has been employed to synthesize hybrid molecules with combined pharmacophores. For instance, a synthetic approach has been developed to create novel 1,4-naphthoquinone derivatives containing a 2-chloroethylthio moiety. mdpi.com This involves either a substitution reaction of halogenoquinones or a thiomethylation reaction of 2-hydroxy-1,4-naphthoquinones with 2-mercaptoethanol, followed by chlorination. mdpi.com

The introduction of an alkyl substituent at the 3-position of 2-hydroxy-1,4-naphthoquinones can also be achieved through radical alkylation reactions or a three-component reductive alkylation. nih.gov Vitamin K, for example, consists of a 2-methyl-1,4-naphthoquinone ring with varying side-chain lengths at the 3-position. nih.gov

Metal-Organic Framework Conjugation (e.g., Gold(I) N-heterocyclic carbene complexes)

The integration of this compound into metal-organic frameworks (MOFs), particularly with gold(I) N-heterocyclic carbene (NHC) complexes, represents an innovative area of research. Gold(I) NHC complexes have garnered significant interest for their potential applications. google.comnih.gov The synthesis of functionalized gold carbene naphthoquinone complexes has been explored. google.com These complexes often feature a robust gold-carbon single bond, which imparts high stability. nih.gov The synthesis of such complexes can involve the deprotonation of a suitable precursor to generate the NHC, which then coordinates to a gold(I) center. mdpi.comrsc.org

Ring Annulation and Heterocyclic Fused Naphthoquinone Synthesis (e.g., Iminothiazoles, Isoxazoles)

Ring annulation reactions provide a direct method to construct heterocyclic rings fused to the naphthoquinone core, leading to novel chemical entities with diverse properties. This section highlights the synthesis of iminothiazole and isoxazole (B147169) fused naphthoquinones.

Iminothiazoles:

The synthesis of naphtho[2,3-d]thiazole-4,9-diones can be achieved from 2-amino-3-chloronaphthalene-1,4-dione. nih.gov The reaction with carbon disulfide followed by treatment with dimethyl sulfate (B86663) yields a 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione intermediate. This intermediate can be further reacted with various amines to produce a range of tricyclic naphtho[2,3-d]thiazole-4,9-dione (B78148) compounds. nih.gov

Isoxazoles:

Naphtho[2,3-d]isoxazole-4,9-diones can be synthesized from 2,3-dichloro-1,4-naphthoquinone and nitromethyl derivatives in the presence of a base. nih.gov Isoxazoles are generally formed by the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com Additionally, derivatives of 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone 4-imine have been synthesized to improve their physicochemical properties. nih.gov

Elucidation of Biological Mechanisms of Action of 2 Chloromethyl 1,4 Naphthoquinone and Its Derivatives

Oxidative Stress Induction and Reactive Oxygen Species Generation

A principal mechanism underlying the bioactivity of 2-chloromethyl-1,4-naphthoquinone and its derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.com This process disrupts the normal redox balance within cells, leading to a cascade of events that can ultimately result in cell death.

Quinone-Hydroquinone Redox Cycling and Superoxide (B77818) Anion Production

The 1,4-naphthoquinone (B94277) core is central to the pro-oxidant activity of these compounds. nih.gov This chemical structure can undergo a process known as redox cycling. In this cyclic process, the quinone is reduced to a semiquinone radical or a hydroquinone (B1673460) at the expense of cellular reducing equivalents like NADH or NADPH. nih.govnih.gov This reaction is often catalyzed by various cellular enzymes. The resulting semiquinone can then react with molecular oxygen to regenerate the parent quinone, while concurrently producing a superoxide anion radical (O₂⁻). nih.govnih.gov This cycle can repeat, leading to a continuous generation of superoxide anions and other ROS, such as hydrogen peroxide (H₂O₂), which is formed from the dismutation of superoxide. nih.govnih.gov This sustained production of ROS overwhelms the cell's antioxidant defense systems, leading to oxidative stress. nih.gov

Some 1,4-naphthoquinone derivatives, however, have been shown to induce cell death without the generation of ROS, suggesting that the specific chemical structure of the derivative plays a crucial role in its primary mechanism of action. nih.gov

Mitochondrial Dysfunction and Modulation of Mitochondrial Membrane Potential

Mitochondria are primary targets for the damaging effects of ROS and are also a major source of their intracellular production. The accumulation of positively charged and lipophilic chemicals within the mitochondrial matrix can disrupt the electron transport chain (ETC), leading to increased ROS generation and decreased ATP production. nih.gov

Derivatives of 2-methyl-1,4-naphthoquinone have been shown to be potent inhibitors of mitochondrial enzyme systems, particularly NADH-oxidase and succinoxidase, with Complex I of the ETC being a primary site of inhibition. nih.gov This inhibition disrupts the normal flow of electrons, contributing to the generation of ROS and a state of "cyanide-insensitive respiration" or respiratory bursts. nih.gov Furthermore, these compounds can induce significant mitochondrial swelling, a hallmark of mitochondrial permeability transition and dysfunction. nih.gov

The disruption of mitochondrial function is often accompanied by a decrease in the mitochondrial membrane potential (MMP). nih.gov The loss of MMP is a critical event in the induction of apoptosis, as it can lead to the release of pro-apoptotic factors from the mitochondria into the cytosol. Studies have shown that a deficiency in certain mitochondrial proteins can lead to an accumulation of ROS and a reduced MMP. nih.gov

DNA-Targeting Mechanisms and Genomic Integrity Modulation

In addition to inducing oxidative stress, this compound and its derivatives can directly target DNA, leading to a loss of genomic integrity. This can occur through several mechanisms, including the formation of covalent bonds with DNA bases and interference with enzymes crucial for maintaining DNA topology.

DNA Alkylation and Adduct Formation

The 2-chloromethyl group present in the parent compound and the 2-chloroethylthio moiety in some of its derivatives are alkylating agents. nih.gov These groups can react with nucleophilic sites in DNA, particularly the guanine (B1146940) bases, to form DNA adducts. nih.gov The formation of these adducts can distort the DNA helix, block DNA replication and transcription, and lead to mutations or cell death. For instance, the formation of specific DNA adducts by chloroethylnitrosoureas has been correlated with their cytotoxic effects. nih.gov

DNA Intercalation and Topoisomerase Inhibition (Type I and II)

The planar structure of the naphthoquinone ring allows some of its derivatives to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This intercalation can interfere with DNA replication and transcription and can also inhibit the function of topoisomerases.

Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. Several naphthoquinone derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.gov Some naphthoquinones act as "poisons," stabilizing the transient covalent complex between the topoisomerase and DNA, which leads to the accumulation of DNA strand breaks. nih.gov For example, 1,2-naphthoquinone (B1664529) has been shown to be a more effective poison against topoisomerase IIα than topoisomerase IIβ. nih.gov Interestingly, some novel naphthoquinone adducts inhibit topoisomerases without intercalating into the DNA, suggesting a different mechanism of action that may involve direct interaction with the enzyme. nih.gov

Modulation of Key Cellular Signaling Pathways

The cellular stress induced by this compound and its derivatives triggers a variety of cellular signaling pathways as the cell attempts to respond to the damage. These pathways can ultimately determine the fate of the cell, leading to either survival or programmed cell death.

Naphthoquinones are known to modulate several key signaling pathways. For example, they can activate the Nrf2-dependent gene expression pathway, which is involved in the cellular antioxidant response. nih.govnih.gov They can also modulate the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which can in turn affect downstream signaling cascades like the extracellular signal-regulated kinase (ERK) pathway. nih.govresearchgate.net The activation of these pathways can have diverse effects on cellular processes, including cell proliferation, survival, and communication. researchgate.net

Impact on Androgen Receptor Signaling and Variants (e.g., AR-V7)

Derivatives of this compound have demonstrated significant activity in prostate cancer cells, particularly those resistant to standard therapies. A key mechanism is the modulation of the androgen receptor (AR) signaling pathway. nih.govnih.govresearchgate.net In castration-resistant prostate cancer (CRPC), the emergence of AR splice variants, such as Androgen Receptor variant 7 (AR-V7), is a major driver of resistance. AR-V7 lacks the ligand-binding domain targeted by many anti-androgen drugs, rendering them ineffective. researchgate.netoncozine.com

Synthetic hybrid molecules incorporating the 1,4-naphthoquinone core have been shown to induce a dose-dependent down-regulation of AR-V7 expression in prostate cancer cells. nih.gov This inhibition of AR signaling contributes to their anticancer effects. By reducing AR-V7 levels, these compounds can re-sensitize resistant cancer cells to anti-androgen therapies like enzalutamide (B1683756). nih.govnih.gov This suggests a potential therapeutic strategy for overcoming resistance in advanced prostate cancer. The dual action of inhibiting both the full-length androgen receptor (AR-fl) and the resistant AR-V7 variant is a promising area of research. researchgate.net

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38, JNK1/2, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate cellular processes like growth, stress response, and apoptosis. The interaction of 1,4-naphthoquinone derivatives with these pathways is complex and can be context-dependent.

Studies have reported that while these compounds exhibit anticancer activity, they can also induce the activation of pro-survival kinases. nih.govnih.govresearchgate.net Specifically, treatment of prostate cancer cells with certain (2-chloroethylthio)-1,4-naphthoquinone derivatives led to the activation of p38, JNK1/2 (c-Jun N-terminal kinases), and ERK1/2 (extracellular signal-regulated kinases). nih.govnih.govresearchgate.net This activation is considered a potential pro-survival response by the cancer cells to the stress induced by the compound. nih.govmdpi.com Consequently, this treatment-induced activation might lead to a mild antagonistic effect when combined with certain chemotherapies, highlighting the intricate balance of signaling responses elicited by these compounds. nih.govnih.govresearchgate.net The inhibition of the MEK/ERK pathway, a direct upstream regulator of ERK1/2, was found to increase the cytotoxic effect of the naphthoquinone derivatives, confirming that the activation of this pathway serves as a resistance mechanism for the cancer cells. mdpi.com

Modulation of PI3K/AKT Pathway Components

The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. researchgate.netnih.govnih.gov The activity of 1,4-naphthoquinone derivatives is closely intertwined with this pathway.

In prostate cancer cells, the inhibition of the androgen receptor (AR) pathway by naphthoquinone derivatives can lead to a compensatory activation of the AKT pathway. mdpi.com This activation acts as a survival mechanism for the cancer cells. mdpi.com This finding is supported by the observation of a very strong synergistic cytotoxic effect when these naphthoquinone compounds are used in combination with an AKT inhibitor. nih.govnih.govmdpi.com This suggests that dual targeting of both the AR pathway and the PI3K/AKT pathway could be a highly effective therapeutic strategy to prevent cancer cell escape and survival. mdpi.com

Influence on Antioxidant Response Pathways (e.g., Nrf2, Sirt1)

The cellular defense against oxidative stress is largely orchestrated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. mdpi.comnih.gov 1,4-Naphthoquinone (NQ), a related parent compound, has been shown to act as a pro-oxidant that can perturb the cellular redox status. nih.gov This perturbation leads to the activation of the Nrf2 pathway. nih.gov

The activation of Nrf2 by NQ leads to the increased expression of downstream target genes, including antioxidant enzymes like NQO1. mdpi.comnih.gov This Nrf2-mediated response has been shown to protect intestinal epithelial cells against radiation-induced cell death. nih.gov Studies where Nrf2 was knocked down confirmed that the protective effect of NQ was dependent on this pathway. nih.gov This highlights a mechanism where a pro-oxidant compound can ultimately bolster cellular antioxidant defenses. nih.gov

There is currently no specific information available in the provided search results regarding the direct interaction between this compound or its derivatives and Sirtuin 1 (Sirt1).

Interaction with Specific Enzymes and Receptors

The 1,4-naphthoquinone scaffold is a versatile pharmacophore that can interact with a wide array of enzymes and receptors, contributing to its biological effects.

NQO1 (NAD(P)H:quinone oxidoreductase 1) / DT-diaphorase: This enzyme catalyzes a two-electron reduction of quinones to hydroquinones. nih.govnih.govdntb.gov.ua This process can be a detoxification pathway, preventing the quinone from redox cycling and producing reactive oxygen species. nih.gov However, depending on the specific naphthoquinone derivative, the action of DT-diaphorase can also lead to bioactivation and enhanced toxicity. For instance, while inducing DT-diaphorase protected rats from the toxicity of 2-methyl-1,4-naphthoquinone and 2,3-dimethyl-1,4-naphthoquinone, it increased the toxicity of 2-hydroxy-1,4-naphthoquinone (B1674593). nih.gov This demonstrates that the effect of NQO1 is highly dependent on the substituent groups on the naphthoquinone ring. nih.govnih.gov

Hsp90 (Heat shock protein 90): The 1,4-naphthoquinone scaffold has been identified as a new class of inhibitors for Hsp90, a molecular chaperone crucial for the stability and function of many oncogenic proteins. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of its client proteins, which can halt cancer cell proliferation and survival. nih.gov Rationally designed analogues based on this scaffold have shown potent Hsp90 inhibitory activity. nih.govnih.gov

COX-2 (Cyclooxygenase-2): Certain 1,4-naphthoquinone derivatives have been found to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govmdpi.comnih.gov For example, compounds isolated from the plant Impatiens balsamina showed significant and selective COX-2 inhibition, providing a basis for the plant's traditional use in treating inflammatory conditions. nih.gov

Trypanothione Reductase (TryR): This enzyme is unique to trypanosomatid parasites and is essential for their survival against oxidative stress, making it an attractive drug target. nih.govnih.gov Libraries of synthetic 1,4-naphthoquinones have been screened, leading to the identification of potent and specific inhibitors of Trypanothione Reductase from Trypanosoma cruzi. nih.gov

No specific research findings were available regarding the interaction of this compound or its derivatives with Pyruvate Kinase M2 (PKM2) or the P2X7 Receptor within the scope of the provided search results.

Effects on Transcription Factors and Gene Expression Regulators (e.g., STAT3, NF-κB, p53)

The cellular impact of 1,4-naphthoquinone derivatives extends to the regulation of key transcription factors that control inflammation, cell survival, and tumor suppression.

p53: The anticancer activity of 1,4-naphthoquinones may occur through p53-independent mechanisms. Research has pointed to the induction of cancer cell death that does not rely on the p53 tumor suppressor protein, which is often mutated or inactivated in human cancers. nih.gov

NF-κB: While a direct link is not explicitly detailed for this compound, the activation of the Nrf2 pathway, a known effect of some naphthoquinones, can attenuate inflammation by inhibiting the transcriptional activity of NF-κB. mdpi.com

STAT3: There is currently no specific information available in the provided search results regarding the direct interaction between this compound or its derivatives and the STAT3 transcription factor.

Induction of Programmed Cell Death Pathways

A primary mechanism underlying the anticancer potential of this compound derivatives is their ability to induce programmed cell death in cancer cells. nih.govontosight.ai These compounds trigger cytotoxic effects that culminate in apoptosis, a controlled form of cell suicide.

The induction of apoptosis appears to be a consequence of multiple upstream events, including the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.govnih.govresearchgate.net Hybrid molecules containing the 1,4-naphthoquinone core are capable of targeting mitochondria, the cell's powerhouses, which leads to increased ROS production and oxidative stress. nih.govresearchgate.net This cellular stress and direct damage to DNA ultimately activate the apoptotic cascade, which is presumed to be executed in a caspase-dependent manner. nih.govnih.govresearchgate.net Notably, the pro-apoptotic effects of these compounds are often more pronounced in cancer cells compared to non-cancerous cells. nih.gov In addition to apoptosis, other forms of programmed cell death, such as autophagy, have been identified as a mechanism for certain 2-amino-1,4-naphthoquinone derivatives. nih.gov

Table of Interacting Pathways and Molecules

| Pathway/Target Class | Specific Target/Pathway | Observed Effect of Naphthoquinone Derivatives | Reference |

| Signaling Pathways | Androgen Receptor (AR/AR-V7) | Down-regulation of expression, inhibition of signaling | nih.gov, nih.gov, researchgate.net |

| MAPK (p38, JNK, ERK) | Activation (as a potential pro-survival response) | nih.gov, nih.gov, researchgate.net | |

| PI3K/AKT | Compensatory activation upon AR inhibition; synergistic cytotoxicity with AKT inhibitors | nih.gov, nih.gov, mdpi.com | |

| Antioxidant Response | Nrf2 activation via redox perturbation | nih.gov | |

| Enzymes & Receptors | NQO1 / DT-diaphorase | Substrate; can lead to detoxification or bioactivation | nih.gov, nih.gov |

| Hsp90 | Inhibition of chaperone activity | nih.gov, nih.gov | |

| COX-2 | Selective inhibition | nih.gov, mdpi.com | |

| Trypanothione Reductase | Inhibition | nih.gov | |

| Transcription Factors | p53 | Induction of cell death via p53-independent mechanisms | nih.gov |

| Cell Death | Apoptosis | Induction via ROS, DNA damage, and caspase activation | nih.gov, nih.gov, researchgate.net |

| Autophagy | Induction by some derivatives | nih.gov |

Apoptosis Induction via Caspase-Dependent Mechanisms

Naphthoquinone derivatives are well-documented inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. mdpi.com Research into specific derivatives, such as (2-chloroethylthio)-1,4-naphthoquinones, has provided significant insight into the caspase-dependent pathways they activate.

Table 1: Effects of (2-chloroethylthio)-1,4-naphthoquinone Derivatives in Prostate Cancer Cells

| Compound Characteristic | Observed Effect in Prostate Cancer Cells | Proposed Mechanism |

|---|---|---|

| Hybrid Structure | High cytotoxicity in various human PCa cell lines. | Mitochondria targeting. |

| 1,4-Naphthoquinone Core | Induction of cytotoxic Reactive Oxygen Species (ROS). | Induction of DNA damage. |

| 2-Chloroethylthio Moiety | Apoptosis induction. | Presumed caspase-dependent execution. |

Endoplasmic Reticulum Stress-Mediated Cell Death

Beyond direct mitochondrial pathways, certain naphthoquinone derivatives can induce cell death by provoking stress within the endoplasmic reticulum (ER). The ER is a critical organelle for protein synthesis and folding; when its capacity is overwhelmed by factors like hypoxia, nutrient deprivation, or chemical agents, a state of ER stress ensues. researchgate.net This activates a signaling network known as the Unfolded Protein Response (UPR), which initially aims to restore homeostasis but can trigger apoptosis if the stress is severe or prolonged. researchgate.net

The UPR is primarily mediated by three sensors: PERK, IRE1, and ATF6. researchgate.net Studies on naphthoquinone derivatives have shown they can activate these pathways. For instance, the derivative PPE8 was found to induce the phosphorylation of IRE1 in p53 null H1299 cells. nih.gov Activated IRE1 then recruits and activates apoptosis signal-regulating kinase 1 (ASK1), which in turn activates JNK, a key protein implicated in cell death triggered by ER stress. nih.gov Other investigations into related compounds have corroborated the role of ER stress, noting an increase in the activity of caspase-12 and the expression of the pro-apoptotic transcription factor CHOP, both of which are hallmarks of the terminal UPR.

Table 2: Key Mediators in ER Stress-Induced Apoptosis by Naphthoquinone Derivatives

| Protein | Role in ER Stress Pathway | Observed Effect by Naphthoquinone Derivatives |

|---|---|---|

| IRE1 | ER stress sensor; activates downstream signaling. | Phosphorylation and activation. nih.gov |

| ASK1 | Downstream kinase recruited by activated IRE1. | Recruitment to IRE1. nih.gov |

| JNK | Kinase activated by the IRE1-ASK1 complex. | Activation, leading to apoptosis. nih.gov |

| Caspase-12 | Caspase specifically associated with ER stress. | Increased activity. |

| CHOP | Pro-apoptotic transcription factor. | Increased expression. |

Impact on Cancer Cell Metabolism and Energetics (e.g., Aerobic Glycolysis Reprogramming)

A defining feature of many cancer cells is the reprogramming of their metabolism to favor aerobic glycolysis, a phenomenon known as the Warburg effect. mdpi.com This metabolic shift, characterized by high glucose uptake and lactate (B86563) production even in the presence of oxygen, presents a therapeutic target that naphthoquinone derivatives have been engineered to exploit. mdpi.commdpi.com

Researchers have designed and synthesized novel 1,4-naphthoquinone-glucose conjugates to specifically target this metabolic vulnerability. mdpi.comnih.govnih.gov By attaching a glucose molecule to the cytotoxic naphthoquinone core, these compounds are preferentially taken up by cancer cells that overexpress glucose transporters (GLUTs). mdpi.comnih.gov This targeted delivery enhances the selectivity and cytotoxicity of the compounds against cancer cells. mdpi.com One study on 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) demonstrated that it significantly decreased both glucose uptake and lactate production in triple-negative breast cancer cells, suggesting direct interference with the glycolytic pathway. waocp.org

The mechanism following cellular uptake often involves the disruption of mitochondrial function. mdpi.comnih.govnih.gov The natural compound Quambalarine B, which has a naphthoquinone structure, was found to inhibit mitochondrial respiratory complexes I and II. nih.gov This inhibition disrupts the cell's energetic balance, triggers metabolic reprogramming, and ultimately leads to cell death. nih.gov The targeting of mitochondria by glucose-conjugated 1,4-naphthoquinones has been shown to cause mitochondrial membrane depolarization, an increase in cytotoxic ROS, and the release of pro-apoptotic proteins like cytochrome C, linking metabolic disruption directly to the induction of cell death. mdpi.comnih.gov

Table 3: Metabolic Effects of 1,4-Naphthoquinone Derivatives on Cancer Cells

| Derivative Type | Target/Strategy | Key Metabolic/Energetic Impact |

|---|---|---|

| Glucose-Conjugated 1,4-Naphthoquinones | Warburg Effect (GLUT Transporters) | Increased selective uptake by cancer cells; inhibition of glucose uptake. mdpi.comnih.gov |

| 2-Methoxy-1,4-Naphthoquinone (MNQ) | Aerobic Glycolysis | Inhibition of glucose uptake and lactate production in breast cancer cells. waocp.org |

| Quambalarine B | Mitochondrial Respiration | Inhibition of mitochondrial respiratory complexes I and II. nih.gov |

| General 1,4-Naphthoquinones | Mitochondria | Depolarization of mitochondrial membrane and increased ROS production. mdpi.comnih.gov |

Studies on Stem Cell Differentiation and Fate Decisions (e.g., Neural Stem Cells)

The influence of 1,4-naphthoquinone derivatives extends beyond cancer therapeutics to the regulation of stem cell fate. Research has demonstrated that these compounds can direct the differentiation of neural stem cells (NSCs), which are crucial for both embryonic development and adult neurogenesis. nih.gov

A study using a synthetic isoxazole (B147169) condensed 1,4-naphthoquinone derivative revealed its capacity to alter the differentiation trajectory of NSCs. nih.gov Exposure to this compound shifts the NSC potential away from a neurogenic lineage (producing neurons) and toward a gliogenic lineage (producing glial support cells). nih.gov This lineage decision is not random but is mechanistically driven by the controlled generation of intracellular ROS. nih.gov The increase in ROS, which occurs without causing significant cell death, leads to the upregulation and subsequent nuclear translocation of the antioxidant-responsive transcription factors Nrf2 and Sirt1. nih.gov The critical role of this redox-sensitive pathway was confirmed when the application of antioxidants prevented the gliogenic shift and reduced the nuclear presence of Nrf2 and Sirt1. nih.gov

Further supporting these findings, a separate investigation showed that 2-methoxy-1,4-naphthoquinone stimulates the proliferation of olfactory ensheathing cells, a specialized type of glial cell, and identified the Nrf2 transcription factor as a potential molecular target.

Table 4: Influence of 1,4-Naphthoquinone Derivatives on Neural Stem Cell Fate

| Derivative | Target Cell | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| Isoxazole condensed 1,4-naphthoquinone | Neural Stem Cells (NSCs) | Shifts differentiation from neurogenic to gliogenic lineage. nih.gov | Generation of ROS leading to upregulation and nuclear translocation of Nrf2 and Sirt1. nih.gov |

| 2-Methoxy-1,4-naphthoquinone | Olfactory Ensheathing Cells (OECs) | Stimulates proliferation and phagocytic activity. | Modulation of the cell cycle and potential targeting of the Nrf2 transcription factor. |

Molecular Target Identification and Validation in 2 Chloromethyl 1,4 Naphthoquinone Research

Direct Molecular Binding Studies

Direct molecular binding studies are fundamental in identifying the specific cellular components with which a compound interacts. For the 1,4-naphthoquinone (B94277) scaffold, these investigations often involve techniques that can measure the direct binding affinity and kinetics between the compound and a potential protein target.

Molecular docking simulations represent a powerful computational approach to predict the binding interactions between a small molecule, such as a 1,4-naphthoquinone derivative, and a protein target. These studies can reveal potential binding sites and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. nih.govthebioscan.comnih.gov For instance, molecular docking studies on various 1,4-naphthoquinone derivatives have been used to predict their binding to enzymes like neuraminidase, topoisomerase-II, and various protein kinases, providing insights into their potential mechanisms of action. nih.govresearchgate.net

X-ray crystallography can provide high-resolution structural information of a compound bound to its target protein. While no specific crystal structures of 2-Chloromethyl-1,4-naphthoquinone bound to a protein target are publicly available, studies on related naphthoquinones have successfully utilized this technique to elucidate binding modes.

Proteomic and Metabolomic Profiling for Target Discovery

Proteomic and metabolomic approaches offer a global view of the cellular changes induced by a compound, providing valuable clues about its molecular targets and affected pathways.

Proteomic analysis involves the large-scale study of proteins. In the context of 1,4-naphthoquinone research, this can be used to identify changes in protein expression or post-translational modifications in cells treated with the compound. For example, a study on 2-methoxy-1,4-naphthoquinone (B1202248), a related compound, in a breast cancer cell line identified the downregulation of proteins involved in metastasis, such as protein S100-A4 and laminin-binding protein. sciforum.net Such findings suggest potential targets and pathways affected by the naphthoquinone scaffold.

Metabolomic profiling analyzes the complete set of small-molecule metabolites within a biological sample. Exposing cells or organisms to a compound like a 1,4-naphthoquinone derivative and analyzing the subsequent changes in the metabolome can reveal which metabolic pathways are perturbed. nih.govnih.gov For instance, studies on other xenobiotics have shown that untargeted and targeted metabolomic analyses can identify significant alterations in metabolic pathways, providing insights into the compound's mechanism of action. nih.gov

The table below summarizes findings from a proteomic study on a related naphthoquinone derivative, illustrating the types of protein alterations that could be investigated for this compound.

| Protein Category | Downregulated Proteins | Upregulated Proteins |

| Cytoskeletal Functions | Proteins involved in cell motility and structure | - |

| mRNA Processing | Components of the spliceosome | - |

| Protein Modifications | Enzymes involved in protein folding and degradation | Heat shock proteins |

| Oxidative Stress Response | - | Enzymes involved in detoxifying reactive oxygen species |

| Metastasis-Related | Protein S100-A4, Laminin-binding protein | - |

| Data based on findings for 2-methoxy-1,4-naphthoquinone and is illustrative for potential studies on this compound. sciforum.net |

Genetic Screening and Functional Genomics Approaches

Genetic screening and functional genomics provide powerful tools to identify genes and pathways that are essential for a compound's activity. These approaches can uncover not only direct targets but also components of the cellular machinery that are required for the compound to exert its effect.

Genetic screening in model organisms like yeast or in human cell lines using techniques such as CRISPR-Cas9 or RNA interference (RNAi) can identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound. This can pinpoint the target protein or pathway. While specific genetic screens for this compound are not documented, the methodology is broadly applicable. researchgate.net

Functional genomics platforms allow for the systematic study of gene function. For example, creating a genetic interaction map by combining a compound treatment with a library of gene knockouts can reveal functional relationships and identify pathways affected by the compound.

High-Throughput Screening Platforms for Novel Target Identification

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that modulate a specific biological target or pathway. nih.gov Conversely, HTS can also be used to identify the targets of a specific compound.

Reverse chemical genetics is an approach where a compound of interest is screened against a large panel of purified proteins or in cell-based assays with known reporter systems to identify its molecular target(s). rjpbr.com This strategy could be employed for this compound to systematically search for its binding partners.

Phenotypic screening , a form of HTS, involves identifying compounds that produce a desired phenotype in a cellular or organismal model. nih.gov Subsequent target deconvolution studies are then required to identify the molecular target responsible for the observed effect. A high-content screening approach, which analyzes multiple cellular parameters, could be used to characterize the phenotypic effects of this compound and provide clues to its mechanism of action. nih.gov

The following table outlines a hypothetical HTS workflow for identifying targets of this compound.

| Screening Phase | Description | Potential Readouts |

| Primary Screen | Screen a library of purified proteins or cell lysates for binding to immobilized this compound. | Fluorescence, luminescence, or radioactivity signal indicating binding. |

| Secondary Screen | Validate hits from the primary screen using orthogonal assays, such as surface plasmon resonance or isothermal titration calorimetry. | Confirmation of direct binding and determination of binding affinity. |

| Cellular Target Engagement | Confirm that the compound engages the identified target within a cellular context using techniques like cellular thermal shift assay (CETSA). | Change in protein thermal stability upon compound binding. |

| Functional Validation | Assess the functional consequences of target engagement by the compound in cellular assays. | Inhibition of enzyme activity, modulation of a signaling pathway, or a specific cellular phenotype. |

Structure Activity Relationship Sar Studies of 2 Chloromethyl 1,4 Naphthoquinone Derivatives

Influence of Substituent Position and Electronic Effects on Biological Activity Profiles

The biological activity of 1,4-naphthoquinone (B94277) derivatives is significantly modulated by the nature and position of substituents on the quinone ring. mdpi.com The presence of a chlorine atom at the C-2 position has been shown to markedly increase larvicidal activity against Aedes aegypti. nih.gov In contrast, 2-hydroxy and 2-methoxy groups at the same position are less effective, underscoring the importance of the C-2 substituent in determining biological efficacy. nih.gov

The electronic properties of substituents play a crucial role. For instance, in a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, the cytotoxic activity against various cancer cell lines was found to be dependent on the substituents at the 2-amino position. nih.gov The combination of electron-donating (-OH) and electron-withdrawing (-Cl) groups can lead to reduced biological activity due to charge stabilization and push-pull electronic effects within the molecule. researchgate.net

Furthermore, the position of substituents on the aromatic ring also dictates the activity. Studies on a series of 1,4-naphthoquinones with modifications at the C-2, C-5, and C-8 positions revealed that hydroxylation at C-5 and dihydroxy substitution at C-5 and C-8 on the naphthoquinone ring resulted in the most active compounds against leishmania. mdpi.com Conversely, 2-hydroxynaphthoquinones were found to be less active. mdpi.com

Significance of the Chloromethyl Moiety for Reactivity and Efficacy

The chloromethyl group at the C-2 position of the 1,4-naphthoquinone scaffold is a key determinant of the compound's reactivity and biological efficacy. This moiety is essential for the proteasome inhibitory activity of certain derivatives. nih.gov For example, the compound PI-083 and its active analogs, which all contain a chloro substituent at the 2-position, are suggested to undergo a Michael-type nucleophilic attack by the Thr-1 residue in the β5 subunit of the proteasome, leading to covalent modification and inhibition. nih.gov

Replacement of the chlorine atom with a methyl or hydrogen group results in a significant loss of in vitro chymotrypsin-like (CT-L) inhibitory activity. nih.gov This highlights the critical role of the electrophilic nature of the carbon bearing the chlorine atom, which facilitates the covalent interaction with the biological target. The 2-chloro-1,4-naphthoquinone (B24044) itself is considered a reactive intermediate, which further supports the importance of the chloro group for its chemical reactivity. medchemexpress.com

Comparative Analysis of Mono- and Di-substituted Analogs

The degree of substitution on the 1,4-naphthoquinone core has a profound impact on biological activity. In the development of novel anticancer agents for prostate cancer, it was observed that the introduction of a single 2-chloroethylthio group improved the anticancer properties of 1,4-naphthoquinones. nih.gov However, the introduction of a second 2-chloroethylthio moiety led to a decrease in activity. nih.gov This suggests that while a certain level of reactivity and lipophilicity is beneficial, excessive substitution can be detrimental to the desired biological effect.

Similarly, in the synthesis of anilino- and dianilino-naphthoquinone derivatives, the presence of electron-withdrawing groups was found to be necessary for the formation of the dianilino derivative, which favors the second nucleophilic substitution. mdpi.com This indicates that the electronic environment of the quinone ring, influenced by the first substituent, governs the feasibility and outcome of subsequent substitutions.

A study on polymethoxy substituted 1,4-naphthoquinones revealed that chloro- and methoxy-substituted derivatives were among the most potent cytotoxic agents. researchgate.net The effect of methoxylation on cytotoxicity was dependent on the number and position of the methoxy (B1213986) groups, with some derivatives showing enhanced activity and others reduced activity compared to the parent hydroxynaphthoquinones. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling has proven to be a valuable tool for understanding and predicting the biological activity of 2-chloromethyl-1,4-naphthoquinone derivatives. By correlating physicochemical properties with biological activity, QSAR models can guide the design of new, more potent compounds.

For a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, QSAR investigations yielded models with good predictive performance for cytotoxic activity against several cancer cell lines. nih.gov These models identified key physicochemical descriptors that govern the cytotoxic activities, providing a framework for the virtual screening and design of novel anticancer agents. nih.gov

In another study, QSAR analysis of lapachol (B1674495) and its derivatives against carcinosarcoma Walker 256 revealed that the highest occupied molecular orbital (HOMO) coefficients for the carbon atoms of the side-chain double bond were significant for activity, while the lowest unoccupied molecular orbitals (LUMO) had little importance. researchgate.net Chemometric methods like K-nearest neighbors (KNN) and soft independent modeling of class analogy (SIMCA) have been successfully used to classify compounds as active or inactive based on these electronic parameters. researchgate.net

Pharmacophore Elucidation and Optimization for Desired Biological Outcomes

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For a set of 51 natural and synthesized naphthoquinone derivatives tested for cytotoxic activity against the human promyelocytic leukemia HL-60 cell line, a pharmacophore model was successfully developed. nih.gov

The model identified four key features for high activity: hydrogen-bond interactions of the carbonyl groups at C-1 and C-2, a hydrogen-bond interaction of the oxygen atom of a pyran ring, and a hydrophobic interaction of methyl groups on the pyran ring. nih.gov Moderately active 1,4-naphthoquinone derivatives were found to satisfy only three of these features. nih.gov This type of model provides a valuable blueprint for designing new and more potent cytotoxic analogs by ensuring that new structures incorporate these critical pharmacophoric elements.

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 2-Chloromethyl-1,4-naphthoquinone and its derivatives.

Electronic Structure Characterization (e.g., HOMO/LUMO Orbital Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. wikipedia.org

For derivatives of 1,4-naphthoquinone (B94277), the HOMO and LUMO energies are key parameters. scielo.br Generally, quinones with higher HOMO energy levels are more capable of donating electrons. scielo.br In studies of related compounds, such as 2-amino,3-chloro-1,4-naphthoquinone, DFT calculations have been used to determine the HOMO-LUMO energy gap and other related molecular parameters. sphinxsai.com These calculations show that charge transfer occurs within the molecule. sphinxsai.com For a series of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, the HOMO-LUMO energy gap was found to fluctuate between 5.23 and 5.48 eV in an acetonitrile (B52724) solvent. scielo.br The orbitals near the HOMO-LUMO boundary are characterized by the involvement of orbitals associated with the naphthoquinone and phenyl rings, as well as the lone pairs of the oxygen, nitrogen, and chlorine atoms. scielo.br

Table 1: Calculated Electronic Properties of 2-amino,3-chloro-1,4-naphthoquinone

| Parameter | Value |

| HOMO-LUMO Energy Gap | [Data not available] |

| Ionization Potential (I) | [Data not available] |

| Electron Affinity (A) | [Data not available] |

| Global Hardness (η) | [Data not available] |

| Chemical Potential (μ) | [Data not available] |

| Global Electrophilicity (ω) | [Data not available] |

Data derived from DFT calculations. sphinxsai.com

Vibrational Properties and Molecular Topology Analysis

Vibrational spectroscopy, coupled with DFT calculations, is a valuable tool for characterizing the structural properties of molecules. Theoretical calculations of vibrational frequencies for 2-amino,3-chloro-1,4-naphthoquinone have shown good agreement with experimental infrared (IR) data. sphinxsai.com For this compound, the C-H stretching frequencies were predicted by DFT theory to be in the range of 3361.58 to 3395.40 cm⁻¹, while the observed frequencies were between 3113.51 and 3532.95 cm⁻¹. sphinxsai.com The C-C stretching vibrations were predicted in the range of 1430.17 to 1599.86 cm⁻¹, which corresponds well with the observed frequencies of 1390.42 to 1604.48 cm⁻¹. sphinxsai.com

In a study on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, vibrational modes were assigned using Raman and Fourier transform infrared spectroscopy (FTIR), supported by DFT calculations. scielo.brresearchgate.net This combined approach allows for a detailed understanding of the molecular structure and bonding. researchgate.net

Optimization of Molecular Geometries and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 2-amino,3-chloro-1,4-naphthoquinone, the optimized geometrical parameters have been calculated and found to be in agreement with similar reported structures. sphinxsai.com The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. sphinxsai.com

In the case of 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone, single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system. scielo.br The experimentally determined lattice parameters were a = 12.12 Å, b = 24.16 Å, and c = 4.76 Å. scielo.br Such experimental data provides a valuable benchmark for validating the accuracy of DFT-optimized geometries.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. scielo.brresearchgate.net By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. scielo.br For 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, TD-DFT calculations were performed to obtain the first 50 lowest energy states in solution, allowing for the simulation and analysis of their UV-Vis spectra. scielo.brresearchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as a derivative of 1,4-naphthoquinone, might interact with a biological target, typically a protein.

Studies on various 1,4-naphthoquinone derivatives have demonstrated their potential to interact with a range of biological targets. For instance, molecular docking studies have been conducted to investigate the interaction of 1,4-naphthoquinone derivatives with enzymes like VEGFR-2 and caspase-3, which are relevant in cancer research. researchgate.net In another study, docking simulations of dimeric naphthoquinones with the H5N1 neuraminidase enzyme revealed different binding modes. nih.gov Furthermore, 1,4-naphthoquinone-based glycoconjugates have been docked against the EGFR protein, which is overexpressed in certain cancer cells, with some compounds showing promising inhibitor potential. nih.gov The binding energies obtained from these simulations provide a measure of the affinity between the ligand and the protein. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of molecules over time. This technique has been used to study the behavior of 1,4-naphthoquinone scaffold-derived compounds in complex with their biological targets. nih.gov For example, MD simulations have been used to investigate the interaction between a 1,4-naphthoquinone derivative and the MMP9 protein, a target in acute myeloid leukemia research. nih.gov These simulations can reveal the stability of the ligand-protein complex and provide insights into the binding mechanism. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational technique used to establish a quantitative correlation between the biological activity of a set of compounds and their three-dimensional properties. For naphthoquinone derivatives, 3D-QSAR studies are pivotal in optimizing their structure to enhance therapeutic efficacy and in designing new, more potent agents.

Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. frontiersin.org These methods calculate steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) around a series of aligned molecules. The resulting data is then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS) regression.

For instance, a 3D-QSAR study on a series of 1,2-naphthoquinone (B1664529) derivatives as PTP 1B inhibitors demonstrated a satisfactory predictive ability, indicating that the spatial arrangement of shape and electrostatic potential could guide the development of more potent inhibitors. nih.gov Similarly, robust CoMFA and CoMSIA models have been developed for anthraquinone (B42736) derivatives, which share a quinone core structure, showing good predictive power and providing theoretical guidance for the rational design of new inhibitors. frontiersin.org

The primary outputs of these studies are 3D contour maps. These maps visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might indicate that a bulky, electron-donating group in a specific position would be favorable for activity, guiding synthetic chemists in the design of next-generation compounds.

Table 1: Key Descriptors in a 3D-QSAR Study of Naphthoquinone Analogs

| Descriptor Type | Field | Favorable Contribution | Unfavorable Contribution |

|---|---|---|---|

| CoMFA | Steric | Green Contours: Indicates regions where bulkier groups enhance activity. | Yellow Contours: Indicates regions where bulkier groups decrease activity. |

| Electrostatic | Blue Contours: Indicates regions where positive charges enhance activity. | Red Contours: Indicates regions where negative charges enhance activity. | |

| CoMSIA | Hydrophobic | Yellow Contours: Indicates regions where hydrophobic groups enhance activity. | White Contours: Indicates regions where hydrophilic groups enhance activity. |

| H-Bond Donor | Cyan Contours: Indicates regions where H-bond donors enhance activity. | Purple Contours: Indicates regions where H-bond donors decrease activity. | |

| H-Bond Acceptor | Magenta Contours: Indicates regions where H-bond acceptors enhance activity. | Orange Contours: Indicates regions where H-bond acceptors decrease activity. |

This table represents a generalized summary of how 3D-QSAR contour maps are interpreted. The specific colors and their meanings can vary between software packages, but the principles remain the same.

Computational Approaches for Mechanistic Elucidation of Biological Action

Computational methods are critical for elucidating the complex biological mechanisms of this compound and related compounds. These approaches provide a molecular-level understanding that complements experimental data.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For naphthoquinone derivatives, docking studies have been used to investigate their interactions with various protein targets, such as enzymes and receptors involved in cancer and microbial pathways. nih.govnih.gove-century.us These studies can identify key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the naphthoquinone scaffold, explaining the compound's inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This method can assess the stability of the interactions predicted by molecular docking and reveal conformational changes in the protein or ligand upon binding. frontiersin.orgnih.gov For example, MD simulations can confirm that a naphthoquinone derivative remains stably bound in the active site of an enzyme, reinforcing its potential as an inhibitor. frontiersin.org

Density Functional Theory (DFT): DFT and other quantum chemical calculations are used to study the electronic properties of molecules. These methods can determine a compound's reactivity, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. nih.gov This information is crucial for understanding the ability of naphthoquinones to participate in redox cycling—a key mechanism of their biological action involving the generation of reactive oxygen species (ROS). nih.gov The versatility of naphthoquinones is highlighted by their ability to interfere with the electron transport chain in both prokaryotic and eukaryotic cells. nih.gov

Table 2: Computationally Studied Mechanisms of Naphthoquinone Derivatives

| Mechanism | Computational Method | Key Findings |

|---|---|---|

| Enzyme Inhibition | Molecular Docking, MD Simulations | Identifies binding modes and key interacting residues in protein active sites (e.g., kinases, reductases). nih.gove-century.us |

| Redox Cycling & ROS Generation | Density Functional Theory (DFT) | Calculates electron affinity and redox potential, explaining the propensity to form semiquinones and superoxide (B77818) radicals. nih.gov |

| Induction of Apoptosis | Network Pharmacology, Molecular Docking | Identifies interactions with key proteins in apoptotic pathways (e.g., Bcl-2 family, caspases). nih.gov |

Theoretical Studies on DNA Interactions (Covalent and Non-Covalent)

DNA is a primary target for many anticancer agents, and computational studies have been instrumental in characterizing the interactions between naphthoquinones and nucleic acids. nih.gov These interactions can be broadly categorized as non-covalent and covalent.

Non-Covalent Interactions: Theoretical studies, often in conjunction with experimental techniques like spectroscopy, have shown that the planar aromatic structure of the naphthoquinone ring system allows it to intercalate between DNA base pairs. This non-covalent interaction involves π-π stacking forces. Molecular docking and MD simulations can model this intercalation, showing how the insertion of the molecule distorts the DNA double helix. Raman spectroscopy studies on the parent 1,4-naphthoquinone revealed a non-specific interaction that leads to a conformational transition of the DNA from its typical B-form to the A-form. nih.gov

Covalent Interactions: The 1,4-naphthoquinone core is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules. More significantly, the 2-chloromethyl group on this compound acts as an alkylating agent. Computational studies can model the reaction pathways for the formation of covalent bonds between the compound and nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940). nih.gov This alkylation results in the formation of DNA adducts, which are lesions that can disrupt DNA replication and transcription, ultimately leading to cell death. nih.govnih.gov

Hybrid molecules containing both the 1,4-naphthoquinone core and a 2-chloroethylthio moiety are designed to target DNA through the irreversible alkylation of guanine residues. nih.gov Computational analysis helps to understand how these covalent interactions structurally distort the DNA, which is a critical aspect of their cytotoxic mechanism. nih.gov

Table 3: Theoretical DNA Interaction Profile of Naphthoquinones

| Interaction Type | Mechanism | Computational Approach | Predicted Consequence |

|---|---|---|---|

| Non-Covalent | Intercalation between base pairs (π-π stacking). | Molecular Docking, MD Simulations | Distortion of DNA helix, potential interference with DNA-protein recognition. |

| Groove Binding | Molecular Docking | Minor perturbation of DNA structure. | |

| Covalent | Alkylation of nucleophilic sites (e.g., N7 of Guanine) by the chloromethyl group. | Quantum Mechanics (QM), QM/MM | Formation of DNA adducts, leading to strand breaks and inhibition of replication/transcription. nih.govnih.gov |

| Michael addition at the quinone ring. | Quantum Mechanics (QM) | Formation of covalent bonds with DNA bases. |

Advanced Analytical and Spectroscopic Methodologies in 2 Chloromethyl 1,4 Naphthoquinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Chloromethyl-1,4-naphthoquinone. ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 2-Chloro-1,4-naphthoquinone (B24044), shows characteristic signals for the aromatic protons of the naphthoquinone core and the proton on the quinone ring. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear as multiplets in the downfield region, between δ 7.75 and 8.21 ppm. A singlet for the proton at the C3 position is observed around δ 7.23 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 2-Chloro-1,4-naphthoquinone, the carbonyl carbons (C1 and C4) are highly deshielded and appear at approximately δ 182.8 and 178.1 ppm. The carbon atom attached to the chlorine (C2) and the other vinylic carbon (C3) resonate around δ 146.4 and 136.0 ppm, respectively. The remaining aromatic carbons appear in the range of δ 126.9 to 134.6 ppm. chemicalbook.com Quaternary carbons, those without any attached protons, generally show weaker signals in the ¹³C NMR spectrum. youtube.com

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, especially in more complex derivatives. These techniques help establish connectivity between protons and carbons within the molecule. nih.gov

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, ESI-TOF-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its analogs.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. This is crucial for confirming the identity of newly synthesized derivatives. nih.gov Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass analyzers (ESI-TOF-MS) are commonly employed for this purpose. scielo.br

Fragmentation Analysis: In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern offers valuable structural information. For the parent compound, 2-Chloro-1,4-naphthoquinone, the molecular ion peak is observed at an m/z of 192. nih.gov

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of naphthoquinone derivatives is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. scielo.br For 2-amino-1,4-naphthoquinone, these are observed in the region of 1650-1357 cm⁻¹. sphinxsai.com The C-Cl stretching vibration would also be present, typically in the fingerprint region of the spectrum. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. sphinxsai.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Studies on 1,4-naphthoquinone (B94277) have utilized Raman spectroscopy to investigate its interaction with DNA, showing changes in the vibrational modes of both the naphthoquinone and the DNA upon binding. nih.gov The technique is sensitive to the non-polar bonds and symmetric vibrations within the molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Naphthoquinones |

| Aromatic C-H Stretch | > 3000 |

| Carbonyl (C=O) Stretch | 1650 - 1700 |

| C=C Stretch (aromatic and quinone) | 1560 - 1650 |

| C-Cl Stretch | 600 - 800 (Fingerprint Region) |

| Crystallographic Parameter | Value for 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone scielo.br |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 12.12 |

| b (Å) | 24.16 |

| c (Å) | 4.76 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1397.3 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Property Characterization

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The naphthoquinone core has a characteristic chromophore that absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of the absorption bands are sensitive to the substituents on the naphthoquinone ring and the solvent used. This technique is useful for quantifying the concentration of the compound in solution and for studying its interactions with other molecules, such as DNA.

Chromatographic Separation and Purity Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method to separate the compound from reaction byproducts and starting materials. Reversed-phase HPLC, often using a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is commonly employed. nih.gov The purity of the final product can be determined by analyzing the area of the peak corresponding to the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool for both separation and identification. As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer, allowing for the confirmation of the molecular weight of the separated components.

Flow Cytometry for High-Throughput Cellular Assays (e.g., DNA fragmentation, ROS levels, mitochondrial potential)

Flow cytometry is a powerful technique used to analyze the effects of this compound and its derivatives on cells in a high-throughput manner.

DNA Fragmentation: A hallmark of apoptosis, or programmed cell death, is the fragmentation of DNA. nih.govnih.gov Flow cytometry, often using propidium (B1200493) iodide (PI) staining, can be used to quantify the percentage of cells with fragmented DNA (sub-G1 population) after treatment with the compound. researchgate.netmdpi.com

Reactive Oxygen Species (ROS) Levels: Many naphthoquinones are known to exert their biological effects by generating reactive oxygen species. nih.gov Flow cytometry, using fluorescent probes such as CM-H2DCFDA, can measure the intracellular levels of ROS in cells treated with this compound. researchgate.netnih.gov

Mitochondrial Membrane Potential: The disruption of the mitochondrial membrane potential (ΔΨm) is another key event in apoptosis. researchgate.netnih.gov Flow cytometry using dyes like JC-1 can assess changes in ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with a low ΔΨm, it remains in its monomeric form and fluoresces green. researchgate.net This allows for the quantification of cells with depolarized mitochondria.

| Flow Cytometry Assay | Purpose | Common Fluorescent Probe |

| DNA Fragmentation | To quantify apoptotic cells. | Propidium Iodide (PI) |

| ROS Levels | To measure intracellular reactive oxygen species. | CM-H2DCFDA |

| Mitochondrial Potential | To assess mitochondrial depolarization. | JC-1 |

Electrochemical Methods (e.g., Cyclic Voltammetry for Redox Activity)

The electrochemical behavior of this compound is a critical aspect of its chemical reactivity, particularly its potential role in biological systems. The redox properties of naphthoquinones are central to their biological activity, which is often mediated through the generation of reactive oxygen species (ROS) and interactions with biomolecules. mdpi.com Cyclic voltammetry is a powerful technique used to study the redox processes of these compounds.

While specific cyclic voltammetry data for this compound is not extensively detailed in publicly available literature, the electrochemical behavior can be inferred from studies on closely related 1,4-naphthoquinone derivatives. The core 1,4-naphthoquinone structure typically undergoes a two-electron, two-proton reduction to the corresponding hydroquinone (B1673460). This process generally occurs in two single-electron steps, with the formation of a semiquinone radical anion intermediate.